molecular formula 2C7H7ClO6P2S.4Na.H2O B1146841 Tiludronate disodium hemihydrate CAS No. 155453-10-4

Tiludronate disodium hemihydrate

货号: B1146841
CAS 编号: 155453-10-4
分子量: 743.161
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Treatment of Navicular Syndrome in Horses

Tiludronate disodium is primarily indicated for managing clinical signs associated with navicular syndrome in horses. A multicenter, placebo-controlled study demonstrated its effectiveness:

  • Study Design : 208 horses were treated with either tiludronate disodium or a placebo, alongside corrective shoeing.
  • Results : The treatment group showed significant improvement in lameness and reduction in navicular bone edema as assessed by MRI over a two-month period .

Paget's Disease in Humans

Tiludronate has also been studied for its potential use in treating Paget's disease, a disorder characterized by abnormal bone remodeling:

  • Efficacy Studies : In a double-blind randomized trial comparing tiludronate to etidronate, it was found that tiludronate at doses of 400 mg/day significantly reduced alkaline phosphatase levels after three months compared to placebo and was more effective than etidronate .
Dosage (mg/day) Response Rate (%)
Placebo0
200 mg31
400 mg52
600 mg82

Safety Profile and Adverse Effects

While tiludronate disodium is generally well-tolerated, some adverse effects have been reported:

  • Renal Effects : Transient elevations in creatinine levels were observed in a small percentage of treated horses but returned to normal without clinical signs of renal dysfunction .
  • Other Reactions : Reports include polyuria, polydipsia, and rare instances of acute renal failure when combined with non-steroidal anti-inflammatory drugs (NSAIDs) .

生物活性

Tiludronate disodium hemihydrate, a first-generation bisphosphonate, is primarily used in the treatment of Paget's disease and other conditions associated with excessive bone resorption. Its biological activity is characterized by its ability to inhibit osteoclastic activity, thereby reducing bone resorption and influencing calcium metabolism.

Tiludronate disodium acts on bone through several mechanisms:

  • Inhibition of Osteoclasts : It disrupts the cytoskeletal structure of osteoclasts, which are cells responsible for bone resorption. This disruption leads to the detachment of osteoclasts from the bone surface and inhibits their proton pump activity .
  • Reduction in Enzymatic Processes : The compound reduces the enzymatic and transport processes that facilitate the resorption of the mineralized matrix in bone .

Pharmacokinetics

The pharmacokinetic profile of tiludronate disodium includes:

  • Absorption : The mean oral bioavailability is approximately 6% when taken after fasting. This bioavailability can decrease significantly (up to 90%) when taken with food .
  • Distribution : Once absorbed, tiludronate has a high affinity for bone tissue, where it rapidly binds and remains active .
  • Excretion : About 50% of the administered dose is excreted unchanged by the kidneys, while the remainder is retained in bone tissue .

Clinical Efficacy

Tiludronate has been evaluated in various clinical studies, particularly in patients with Paget's disease. Key findings include:

  • Reduction in Serum Alkaline Phosphatase (SAP) : In a multicenter study, patients treated with tiludronate showed a statistically significant reduction in SAP levels compared to those receiving placebo. The responder rates were notably higher for doses of 400 mg and 600 mg compared to placebo (67.6% vs. 16.1%, p < 0.001) .
  • Long-term Effects : A follow-up study indicated that tiludronate maintained efficacy over six months, with continued reductions in SAP levels and improved clinical outcomes for patients suffering from Paget's disease .

Case Studies

  • Paget's Disease Treatment :
    • In a randomized controlled trial involving 155 patients, tiludronate demonstrated superior efficacy compared to etidronate in reducing SAP levels, highlighting its potential as a first-line treatment option for Paget's disease .
  • Veterinary Applications :
    • Tiludronate disodium has also been used in veterinary medicine, particularly for treating navicular syndrome in horses. A study reported that horses receiving tiludronate showed significant improvement in lameness scores compared to controls, although some transient elevations in renal parameters were noted post-treatment .

Adverse Effects

While generally well-tolerated, tiludronate disodium can cause some adverse effects:

  • Renal Impairment : Transient increases in blood urea nitrogen (BUN) and creatinine levels have been observed, particularly when co-administered with non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Gastrointestinal Issues : Some patients report gastrointestinal discomfort, which is more pronounced at higher doses (600 mg) compared to lower doses (400 mg) .

Summary Table of Biological Activity

FeatureDescription
Mechanism of Action Inhibits osteoclast activity; disrupts cytoskeletal structure
Bioavailability ~6% when taken orally; reduced by food intake
Primary Indications Paget's disease, osteoporosis
Clinical Efficacy Significant reduction in serum alkaline phosphatase
Common Adverse Effects Renal impairment, gastrointestinal discomfort

属性

IUPAC Name

tetrasodium;[(4-chlorophenyl)sulfanyl-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H9ClO6P2S.4Na.H2O/c2*8-5-1-3-6(4-2-5)17-7(15(9,10)11)16(12,13)14;;;;;/h2*1-4,7H,(H2,9,10,11)(H2,12,13,14);;;;;1H2/q;;4*+1;/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVKAYPVWJFARG-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC(P(=O)(O)[O-])P(=O)(O)[O-])Cl.C1=CC(=CC=C1SC(P(=O)(O)[O-])P(=O)(O)[O-])Cl.O.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2Na4O13P4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

743.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155453-10-4
Record name Tiludronate disodium hemihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155453104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TILUDRONATE DISODIUM HEMIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39SMX0W5WK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。